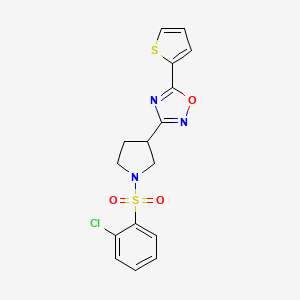

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-14(12)25(21,22)20-8-7-11(10-20)15-18-16(23-19-15)13-5-3-9-24-13/h1-6,9,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMANTUZRQLLLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of interest due to its diverse biological activities, primarily attributed to the oxadiazole moiety. This article explores the compound's biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by recent research findings and case studies.

- Molecular Formula : C₁₆H₁₄ClN₃O₃S₂

- Molecular Weight : 395.9 g/mol

- CAS Number : 2034413-69-7

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit antibacterial, antifungal, and antiviral activities. For instance:

- A study highlighted that derivatives of 1,3,4-oxadiazoles showed potent activity against various bacterial strains, including Mycobacterium bovis BCG and other pathogens .

- The structure of this compound suggests potential for similar antimicrobial efficacy due to its sulfonamide and oxadiazole components.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

- A review indicated that several synthesized oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions demonstrated IC₅₀ values significantly lower than standard chemotherapeutic agents .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 (CNS cancer) | 0.275 |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MCF7 (breast cancer) | 0.297 |

The mechanism of action often involves the induction of apoptosis and inhibition of key growth factor receptors such as EGFR and Src .

Neuropharmacological Effects

Research on related compounds has shown potential neuropharmacological applications:

- Compounds similar to this compound have been identified as dual antagonists for serotonin receptors (5-HT6) and dopamine receptors (D3), suggesting a role in treating cognitive decline and mood disorders .

Case Studies

- Antimicrobial Efficacy : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives that exhibited strong antitubercular activity. The most active compounds were further analyzed for their binding affinity to mycobacterial enzymes .

- Anticancer Research : Arafa et al. (2023) evaluated various oxadiazole derivatives for their anticancer properties using MTT assays. The study found that certain compounds not only inhibited cancer cell proliferation but also induced apoptosis effectively .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 1,2,4-oxadiazole moiety enhances the biological activity of compounds against various cancer cell lines. For instance:

- Mechanism of Action : The presence of electron-withdrawing groups on the aromatic ring is crucial for enhancing biological activity. Compounds with such modifications have shown improved antiproliferative potency against human cancer cell lines including HeLa and A549 .

- Case Study : In a comparative study, a series of 1,2,4-oxadiazole derivatives were evaluated for their cytotoxic effects. The most potent compound demonstrated an IC50 value of 0.19 µM against the HCT-116 colon cancer cell line, indicating its potential as a lead compound for further development .

Antiviral Activity

Oxadiazoles have also been explored for their antiviral properties. Specifically, derivatives similar to 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole have been investigated for their efficacy against viral infections:

- Dengue Virus Inhibition : A study highlighted the synthesis of oxadiazole derivatives that exhibited potent inhibitory effects against dengue virus polymerase. These compounds demonstrated submicromolar activity across all four dengue virus serotypes .

Antimicrobial Properties

The antimicrobial potential of oxadiazoles has been widely recognized. Research indicates that certain derivatives can act effectively against a range of bacterial strains:

- Broad-Spectrum Activity : Compounds derived from oxadiazoles have shown broad-spectrum antibacterial activity, with some exhibiting inhibition against resistant strains .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity:

| Synthesis Method | Description | Yield |

|---|---|---|

| Uronium-Based Activation | Utilizes carboxylic acids and amidoximes to form oxadiazoles efficiently | High |

| Microwave-Assisted Synthesis | Accelerates reaction times and increases yields through microwave irradiation | Moderate to High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other 1,2,4-oxadiazoles and heterocyclic analogs based on substituent patterns, biological activity, and physicochemical properties. Key examples include:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The 3-chlorothiophene substituent in compound 1d enhances apoptosis-inducing activity compared to the unsubstituted thiophene in the target compound, suggesting halogenation at the 5-position thiophene improves potency.

- Sulfonyl vs. Alkyl/Aryl Groups : The 2-chlorophenylsulfonyl group in the target compound may improve solubility and target binding compared to lipophilic substituents (e.g., 4-bromobenzyl in ).

Core Heterocycle Differences :

- 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The triazole analog in shows antimicrobial activity, whereas oxadiazoles (target compound and 1d) are associated with anticancer activity, highlighting core-dependent target selectivity.

The 2-chloropyridine substituent in may offer improved π-stacking compared to thiophene but lacks reported biological data.

Research Findings and Pharmacological Insights

- Anticancer Potential: Compound 1d demonstrates G1-phase cell cycle arrest and apoptosis in T47D breast cancer cells, with in vivo efficacy in MX-1 xenografts. The target compound’s sulfonyl-pyrrolidine group could modulate similar pathways (e.g., IGF-II receptor binding via TIP47 inhibition).

- Antimicrobial Activity : The triazole derivative in shows broad-spectrum activity against S. aureus and C. albicans, suggesting the thiophene-oxadiazole scaffold’s versatility across therapeutic areas.

- Synthetic Flexibility : The target compound’s synthesis shares methodologies with analogs in and , involving cyclization of amidoximes with activated acyl chlorides.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are most effective for confirming the structural identity of this compound?

- Methodological Answer: A combination of ¹H/¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) is essential to verify the connectivity of the pyrrolidine, sulfonyl, and oxadiazole moieties. For example, NMR can resolve splitting patterns from the 2-chlorophenyl and thiophene groups, while HR-MS confirms molecular weight. Density Functional Theory (DFT) simulations can predict NMR chemical shifts for cross-validation with experimental data .

Q. How can synthetic routes for this compound be optimized to enhance yield and purity?

- Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature) during the cyclization step forming the 1,2,4-oxadiazole ring. Use reflux in anhydrous dichloromethane with coupling agents like EDCI/HOBt to minimize side reactions. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor intermediates by thin-layer chromatography (TLC) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer: Screen for apoptosis induction using caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells) . For antimicrobial activity, employ broth microdilution assays against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with flow cytometry to assess cell cycle arrest .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to elucidate key functional groups?

- Methodological Answer: Systematically modify substituents:

- Replace the 2-chlorophenylsulfonyl group with fluorinated or methylated analogs to study steric/electronic effects.

- Substitute the thiophene moiety with other heterocycles (e.g., furan, pyridine) to assess π-π stacking interactions.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like TIP47 (identified in related oxadiazoles) .

Q. What computational strategies predict pharmacokinetic properties and metabolic stability?

- Methodological Answer: Perform ADME profiling using software like SwissADME:

- Calculate Lipinski’s Rule of Five parameters (logP, hydrogen bond donors/acceptors).

- Simulate cytochrome P450 metabolism via CYP450 docking modules .

- Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. How can contradictory biological activity data across cell lines be resolved?

- Methodological Answer: Investigate cell-specific uptake mechanisms using LC-MS quantification of intracellular compound levels. Perform transcriptomic profiling (RNA-seq) to identify differential expression of target pathways (e.g., IGF-II receptor in apoptosis-resistant lines). Cross-validate with orthogonal assays (e.g., mitochondrial membrane potential vs. ATP depletion) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Methodological Answer: Crystallization may be hindered by flexibility of the pyrrolidine ring . Use SHELXT for structure solution from X-ray diffraction data, and refine with SHELXL to model disorder. Co-crystallize with stabilizing agents (e.g., PEG 4000) or employ cryo-cooling (100 K) to improve crystal stability .

Q. How is stability under physiological conditions assessed methodologically?

- Methodological Answer: Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC-UV at 24-hour intervals. Identify metabolites using LC-MS/MS and compare with DFT-predicted degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.